rel-(3aR,6aS)-2-(cyclopropylsulfonyl)octahydropyrrolo[3,4-c]pyrrole
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Overview
Description
Rel-(3aR,6aS)-2-(cyclopropylsulfonyl)octahydropyrrolo[3,4-c]pyrrole is a complex organic compound that falls under the category of sulfonamide derivatives. These compounds are known for their diverse applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The cyclopropylsulfonyl group in this compound is particularly notable for its electron-withdrawing properties, which can influence the chemical behavior of the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
To synthesize rel-(3aR,6aS)-2-(cyclopropylsulfonyl)octahydropyrrolo[3,4-c]pyrrole, one common approach involves the use of cyclopropylsulfonyl chloride and an appropriate octahydropyrrolo[3,4-c]pyrrole derivative. The reaction typically proceeds under mild conditions, often in the presence of a base such as triethylamine, to neutralize the byproduct hydrochloric acid. The reaction might look something like this: $$ \text{Cyclopropylsulfonyl chloride} + \text{Octahydropyrrolo[3,4-c]pyrrole derivative} \rightarrow \text{this compound} + \text{HCl} $$
Industrial Production Methods
In industrial settings, the synthesis can be scaled up by optimizing reaction parameters such as temperature, solvent choice, and concentrations of reactants. Continuous flow reactors may be employed to increase efficiency and yield, while also ensuring better control over reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Rel-(3aR,6aS)-2-(cyclopropylsulfonyl)octahydropyrrolo[3,4-c]pyrrole can undergo various types of chemical reactions, including:
Oxidation: Undergoes oxidation reactions, often using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: Can be reduced using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Participates in substitution reactions, particularly nucleophilic substitution due to the presence of the sulfonyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Conditions: Base-mediated substitution reactions using triethylamine or pyridine.
Major Products Formed
The major products from these reactions depend on the specific reagents and conditions used. For instance, oxidation may lead to the formation of sulfoxides or sulfones, while reduction typically yields the corresponding sulfides.
Scientific Research Applications
Rel-(3aR,6aS)-2-(cyclopropylsulfonyl)octahydropyrrolo[3,4-c]pyrrole has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Serves as a probe in biological studies to investigate enzyme interactions and binding affinities.
Medicine: Explored as a potential therapeutic agent, especially in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of rel-(3aR,6aS)-2-(cyclopropylsulfonyl)octahydropyrrolo[3,4-c]pyrrole involves interaction with specific molecular targets, often enzymes or receptors. The electron-withdrawing cyclopropylsulfonyl group enhances the molecule's ability to form stable complexes with these targets, thereby modulating their activity. This can affect various biochemical pathways, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Rel-(3aR,6aS)-2-(cyclohexylsulfonyl)octahydropyrrolo[3,4-c]pyrrole: Similar structure but with a cyclohexyl group instead of a cyclopropyl group.
Rel-(3aR,6aS)-2-(methylsulfonyl)octahydropyrrolo[3,4-c]pyrrole: Features a methylsulfonyl group, differing in size and electronic properties.
Highlighting Uniqueness
Rel-(3aR,6aS)-2-(cyclopropylsulfonyl)octahydropyrrolo[3,4-c]pyrrole stands out due to the unique properties of the cyclopropylsulfonyl group, which imparts distinct electronic characteristics and steric effects. This uniqueness makes it particularly valuable in applications where precise control over molecular interactions is required.
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Properties
IUPAC Name |
(3aS,6aR)-5-cyclopropylsulfonyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2S/c12-14(13,9-1-2-9)11-5-7-3-10-4-8(7)6-11/h7-10H,1-6H2/t7-,8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAEZWDNLHQKLPK-OCAPTIKFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CC3CNCC3C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1S(=O)(=O)N2C[C@H]3CNC[C@H]3C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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